2-Formyl-3-methoxypropanoic acid
Description
2-Formyl-3-methoxypropanoic acid (C₅H₈O₄, molecular weight 148.12 g/mol) is a carboxylic acid derivative featuring a formyl (-CHO) group at the C2 position and a methoxy (-OCH₃) group at the C3 position. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity, such as participation in nucleophilic additions (via the formyl group) and acid-base interactions (via the carboxylic acid moiety).
Properties
CAS No. |
65675-21-0 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
2-formyl-3-methoxypropanoic acid |
InChI |
InChI=1S/C5H8O4/c1-9-3-4(2-6)5(7)8/h2,4H,3H2,1H3,(H,7,8) |
InChI Key |
QETKGJFMENOVCI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the oxidation of 3-methoxypropionaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of oxidizing agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be further oxidized to form a carboxylic acid, resulting in the formation of 3-methoxypropanoic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products:
Oxidation: 3-Methoxypropanoic acid.
Reduction: 2-Hydroxymethyl-3-methoxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving aldehydes and carboxylic acids.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-formyl-3-methoxypropanoic acid involves its interaction with various molecular targets and pathways:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical reactions.
Carboxylic Acid Group: The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Functional Group and Structural Analysis
Key Observations :
- Electronic Effects: The formyl group in this compound enhances electrophilicity compared to analogs like 2-(2-methoxyphenyl)-2-methylpropanoic acid, which lacks a formyl group but features an electron-donating methoxy group on an aromatic ring .
- Acidity: The carboxylic acid group in this compound is expected to exhibit stronger acidity (pKa ~2-3) than its esterified analog, methyl 2-methyl-3-oxopropanoate (pKa ~5-6 for esters) .
- Reactivity: Thiophene-containing analogs (e.g., 2-(thiophen-2-yl)propanoic acid) exhibit distinct reactivity due to sulfur’s electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
